molecular formula C16H15N3O2 B2928539 Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 932240-87-4

Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2928539
CAS No.: 932240-87-4
M. Wt: 281.315
InChI Key: MIHTVDZUAQSVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The molecule is substituted at position 5 with a methyl group, position 7 with a phenyl ring, and position 2 with an ethyl carboxylate ester (Fig. 1). Pyrazolo[1,5-a]pyrimidines are of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . The ethyl carboxylate group at C(2) is critical for enhancing electronic properties and bioactivity, as demonstrated in structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-15-17-11(2)9-14(19(15)18-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHTVDZUAQSVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, this compound has shown potential as an antitumor agent. Studies have indicated its ability to inhibit the growth of certain cancer cells, making it a candidate for further drug development.

Medicine: The medicinal applications of this compound are still under investigation. Its potential as an antitumor agent is being explored, with researchers examining its efficacy and safety in preclinical and clinical trials.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways involved are still being elucidated through ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate This isomer of the target compound features a methyl group at position 7 and a phenyl group at position 2. Its crystal structure reveals coplanar fused rings (dihedral angle: 1.31°) and intermolecular hydrogen bonds (C12–H12···O1) that stabilize the lattice .

2.1.2. Ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (Compound 13)
This derivative replaces the methyl and phenyl groups of the target compound with a difluoromethyl benzimidazole (position 5) and morpholine (position 7). The morpholine enhances solubility, while the benzimidazole contributes to π-π stacking interactions. Synthesized via Buchwald–Hartwig coupling (89% yield), it serves as a key intermediate for antitumor derivatives .

2.1.3. Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Chlorine substituents at positions 5 and 7 increase electronegativity, altering reactivity compared to the target compound. This derivative is synthesized via direct chlorination and exhibits distinct hazard profiles (H315-H319-H335) .

Derivatives with Modified Core Structures

2.2.1. Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Replacing the pyrazole ring with a triazole generates a triazolo[1,5-a]pyrimidine core. This modification impacts binding affinity due to altered hydrogen-bonding capacity. Synthesized from ethyl 5-amino-1,2,4-triazole-3-carboxylate, it highlights regioselective challenges in heterocyclic chemistry .

2.2.2. Ethyl 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
The introduction of a keto group at position 5 creates a dihydro structure, reducing aromaticity and increasing susceptibility to nucleophilic attack. This derivative’s biological activity remains underexplored but may offer improved metabolic stability .

Key Research Findings

Substituent Effects : The ethyl carboxylate at C(2) enhances electronic density, improving binding to kinase ATP pockets . Morpholine or benzimidazole groups at C(5)/C(7) increase solubility and target specificity .

Isomerism Challenges : Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis (e.g., 5-methyl vs. 7-methyl isomers) requires precise control of reaction conditions .

Biological Activity

Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a fused pyrazole and pyrimidine ring system, which is known for its biological activity. The synthesis typically involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under specific conditions, leading to the formation of this compound along with its isomeric forms .

Biological Activity

1. Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit key kinases involved in cancer progression, particularly Pim-1 and Flt-3 kinases. These kinases are critical targets in cancer therapy due to their roles in cell survival and proliferation.

In a study examining various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited strong inhibitory activity against Pim-1 with an IC50 value in the submicromolar range. This suggests that the compound may effectively suppress tumor growth by inhibiting pathways essential for cancer cell survival .

2. Mechanism of Action
The mechanism of action involves the inhibition of phosphorylation processes critical for cell survival. Specifically, it was shown to suppress the phosphorylation of BAD protein, which is implicated in apoptosis regulation. The compound also demonstrated efficacy in clonogenic assays, indicating its potential to prevent cancer cell colony formation .

Case Studies and Research Findings

Case Study: Inhibition of Kinases
A detailed analysis of this compound revealed that it inhibited more than 98% of Pim-1 kinase activity at a concentration of 1 μM. Additionally, it showed significant selectivity against a panel of 119 oncogenic kinases, with minimal off-target effects observed on other kinases such as TRKC and Flt-3 .

Kinase Target% Inhibition at 1 μM
Pim-1>98%
TRKC96%
Flt-3>90%
Other KinasesVariable

This selectivity profile is crucial for developing therapeutic agents that minimize side effects while effectively targeting cancer pathways.

Potential Applications

1. Cancer Therapy
Given its potent inhibitory effects on key oncogenic pathways, this compound holds promise as a therapeutic candidate for various cancers. Its ability to selectively inhibit cancer-related kinases positions it as a potential lead compound in drug development.

2. Further Research Directions
Future studies are warranted to explore the full pharmacological profile of this compound, including its effects on different cancer types and potential combination therapies with existing treatments. Investigating its pharmacokinetics and toxicity will also be essential for advancing it toward clinical applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol. This reaction often produces isomeric mixtures (e.g., 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers), requiring chromatographic separation (silica gel, petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) for purification . Optimization of reaction time (30–60 min) and stoichiometric ratios minimizes byproducts.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl at C5 vs. C7) via characteristic shifts: aromatic protons (δ 7.4–8.6 ppm), ester carbonyl (δ ~165 ppm), and methyl groups (δ 2.6–2.8 ppm) .
  • X-ray crystallography : Resolves regiochemistry and molecular conformation. For example, dihedral angles between fused pyrazole/pyrimidine rings (<2°) and π-π interactions (centroid distances ~3.4 Å) confirm planarity and packing .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 295 for C16_{16}H15_{15}N3_{3}O2_{2}) and fragmentation patterns validate the ester and methyl groups .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

This scaffold shows diverse bioactivity, including:

  • Enzyme inhibition : Selective PI3Kδ inhibition (IC50_{50} < 100 nM) via hydrophobic interactions with catalytic pockets .
  • Receptor modulation : Peripheral benzodiazepine receptor ligands and COX-2 inhibitors, attributed to aryl substituent positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is influenced by:

  • Precursor design : Using electron-withdrawing groups (e.g., morpholine) at C7 directs cyclization to the C5 position .
  • Reaction conditions : Microwave-assisted Buchwald–Hartwig coupling (Pd catalysis) improves yields (34–93%) and reduces isomer formation .
  • Computational modeling : DFT calculations predict thermodynamic favorability of substituent placement, guiding precursor selection .

Q. What methodologies resolve crystallographic disorder in pyrazolo[1,5-a]pyrimidines?

  • Hydrogen bonding analysis : Intermolecular C–H···O/N interactions (e.g., C12–H12···O1) stabilize dimers, reducing thermal motion artifacts .
  • SHELX refinement : Anisotropic displacement parameters and riding H-atom models (Uiso_{iso} = 1.2–1.5 Ueq_{eq}) account for disordered regions. High-resolution data (<0.8 Å) improves precision .

Q. How are structure-activity relationships (SAR) optimized for PI3Kδ inhibition?

Key modifications include:

  • Ester hydrolysis : Converting ethyl esters to carboxylic acids enhances binding affinity (ΔpIC50_{50} = 1.2) via polar interactions .
  • Substituent engineering : Introducing difluoromethylbenzimidazole at C5 improves metabolic stability (t1/2_{1/2} > 4 h) without compromising potency .

Q. What strategies mitigate tautomerism-related data contradictions in NMR analysis?

  • Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Correlates proton environments to resolve overlapping signals, particularly for aromatic and methyl groups .

Methodological Tables

Table 1. Key Crystallographic Parameters for Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

ParameterValue
Space groupMonoclinic, P21_1/c
a, b, c (Å)7.588, 10.730, 14.883
α, β, γ (°)90, 86.10, 90
Rint_{int}0.048
C–H···O distance (Å)2.54
π-π centroid distance (Å)3.426

Table 2. Synthetic Yields for PI3Kδ Inhibitor Derivatives

DerivativeYield (%)IC50_{50} (nM)
Compound 59328
Compound 77641
Compound 123489

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.